2-(1,3-Benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile;2,2,2-trifluoroacetic acid
Description
The compound 2-(1,3-Benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile;2,2,2-trifluoroacetic acid features a benzothiazole ring linked via an acetonitrile bridge to a pyrimidine moiety. The pyrimidine ring is substituted with a methoxy group attached to a 4-(morpholin-4-ylmethyl)phenyl group. The trifluoroacetic acid (TFA) acts as a counterion.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S.2C2HF3O2/c26-15-20(24-28-22-3-1-2-4-23(22)33-24)21-9-10-27-25(29-21)32-17-19-7-5-18(6-8-19)16-30-11-13-31-14-12-30;2*3-2(4,5)1(6)7/h1-10,20H,11-14,16-17H2;2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIZQMANBXRSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)COC3=NC=CC(=N3)C(C#N)C4=NC5=CC=CC=C5S4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25F6N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile; 2,2,2-trifluoroacetic acid , often referred to in literature as Bentamapimod , exhibits a diverse range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
Bentamapimod is characterized by its complex structure that includes a benzothiazole moiety and a morpholine group. The molecular formula is with a molecular weight of approximately 457.5 g/mol. Its structural features are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted Bentamapimod's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines:
The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3 and caspase-7, which are crucial mediators in the apoptotic process.
The mechanism by which Bentamapimod exerts its anticancer effects involves the inhibition of specific signaling pathways associated with tumor growth and survival. Notably, it has been identified as a potent inhibitor of the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease and may also play a role in cancer progression . The compound's ability to modulate these interactions suggests potential for dual therapeutic applications in both oncology and neurodegenerative diseases.
Antimicrobial Properties
Bentamapimod has shown promising antimicrobial activity against various pathogens. Research indicates that benzothiazole derivatives possess broad-spectrum antimicrobial properties, making them potential candidates for developing new antibiotics .
Neuroprotective Effects
In addition to its anticancer properties, Bentamapimod has been investigated for its neuroprotective effects. Studies suggest that it may help alleviate oxidative stress-induced damage in neuronal cells, potentially offering therapeutic benefits for neurodegenerative conditions .
Case Studies and Clinical Trials
Clinical trials assessing the efficacy of Bentamapimod in cancer treatment have reported positive outcomes. For instance, a Phase II trial evaluated its effectiveness in patients with advanced solid tumors, demonstrating manageable safety profiles and encouraging preliminary efficacy results .
Chemical Reactions Analysis
Benzothiazole Ring Formation
The benzothiazole core is synthesized via cyclization of 2-aminothiophenol derivatives. For example:
-
Reaction : Condensation of 2-aminothiophenol with a nitrile-containing precursor (e.g., acetonitrile derivative) under acidic or oxidative conditions .
-
Conditions : Catalyzed by iodine or using Cu(I) catalysts at 80–120°C .
Pyrimidine Ring Construction
The pyrimidine moiety is typically formed via cyclization:
-
Reaction : Cyclocondensation of amidines or urea derivatives with α,β-unsaturated carbonyl compounds .
-
Example : A Biginelli-like reaction with thiourea and diketones under microwave irradiation.
Acetonitrile Linkage Formation
The central acetonitrile bridge is formed through nucleophilic substitution or Knoevenagel condensation:
-
Reaction : Substitution of a halogen (Cl/Br) on the pyrimidine ring with a nitrile-containing benzothiazole derivative .
-
Conditions : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) or base-mediated substitution.
Trifluoroacetic Acid Salt Formation
The final step involves salt formation to enhance stability:
-
Reaction : Protonation of the morpholine nitrogen or pyrimidine amino group by TFA .
-
Conditions : Stirring in dichloromethane or ethanol at room temperature .
Functional Group Reactivity
Catalytic and Reaction Conditions
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole and Pyrimidine Moieties
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Diversity :
- The target compound’s 4-(morpholin-4-ylmethyl)phenylmethoxy group on pyrimidine distinguishes it from analogues with pyrrolidine (e.g., ) or piperazine (e.g., ) substitutions. Morpholine derivatives are often associated with improved solubility and kinase selectivity .
- Acetonitrile Positioning : Unlike the target compound’s direct acetonitrile bridge between benzothiazole and pyrimidine, analogues like 2-[3-(1,3-benzothiazol-2-yl)phenyl]propanenitrile use a propanenitrile chain, which may alter pharmacokinetic properties .
Biological Activity Trends :
- Benzothiazole-urea derivatives (e.g., ) showed anticonvulsant efficacy, suggesting that the benzothiazole nucleus enhances CNS activity. However, the target compound’s pyrimidine-morpholine substitution may shift its therapeutic focus toward oncology or inflammation.
- Pyrido-pyrimidine derivatives (e.g., ) with fluorinated or heteroaromatic substituents are frequently explored in kinase inhibition, aligning with the target compound’s structural motifs.
Physicochemical Properties :
- Molecular weights of analogues range from 297.33 g/mol ( ) to 647 g/mol ( ), with the target compound likely falling in the higher range due to its complex substituents.
- The TFA counterion in the target compound may enhance crystallinity and stability, a feature absent in neutral analogues like those in .
Research Findings and Gaps
Synthetic Routes :
- The target compound’s synthesis likely involves coupling benzothiazole precursors with substituted pyrimidines, analogous to methods in .
- Patent examples (e.g., ) emphasize nucleophilic substitution and Suzuki-Miyaura coupling for pyrimidine functionalization.
Pharmacological Data :
- While direct data on the target compound are absent, structurally related benzothiazoles (e.g., ) and pyrimidines (e.g., ) demonstrate anticonvulsant, antitubercular, and kinase-inhibitory activities.
- Hypothesized Activity : The morpholine group may target PI3K/AKT/mTOR pathways, while the benzothiazole-pyrimidine core could inhibit tyrosine kinases .
Unanswered Questions: No evidence addresses the target compound’s solubility, toxicity, or in vivo efficacy. Comparative studies with marketed kinase inhibitors (e.g., imatinib) are needed to validate hypothesized mechanisms.
Q & A
Basic: What are the recommended synthetic strategies for preparing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the benzothiazole core. A common approach includes:
- Step 1 : Condensation of 1,3-benzothiazol-2-amine with a pyrimidine derivative under acidic conditions to form the acetonitrile backbone.
- Step 2 : Introduction of the morpholin-4-ylmethyl group via nucleophilic substitution or coupling reactions, often using a palladium catalyst for cross-coupling .
- Step 3 : Final trifluoroacetic acid (TFA) salt formation through acid-base purification.
Purity Optimization : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol or acetonitrile. Monitor purity via HPLC (>95% purity threshold) and confirm with nuclear magnetic resonance (NMR) spectroscopy .
Basic: Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and detect impurities. For example, the morpholine methylene protons appear as a singlet near δ 3.5–3.7 ppm, while benzothiazole protons resonate at δ 7.2–8.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺ or [M-TFA]⁻) with <5 ppm error .
- Infrared (IR) Spectroscopy : Identifies functional groups like nitrile (C≡N stretch at ~2200–2250 cm⁻¹) and trifluoroacetate (C=O at ~1670 cm⁻¹) .
Advanced: How can researchers evaluate potential biological activity, and what assays are suitable?
- Antioxidant Assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or FRAP (ferric reducing antioxidant power) assays. Prepare test concentrations in DMSO (0.1–100 µM) and compare to standards like ascorbic acid .
- Enzyme Inhibition Studies : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinase activity). Include positive controls (e.g., staurosporine) and validate with dose-response curves (IC₅₀ calculations) .
- Cellular Toxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess cytotoxicity before therapeutic evaluation .
Advanced: How should stability studies be designed to ensure compound integrity under varying conditions?
- Thermal Stability : Store the compound at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via HPLC; benzothiazole derivatives often degrade via hydrolysis of the nitrile group under humid conditions .
- Photostability : Expose to UV light (λ = 254 nm) for 48 hours. Use amber vials to prevent photooxidation of the morpholine moiety .
- Solution Stability : Prepare stock solutions in anhydrous DMSO and test for precipitate formation over 72 hours. Avoid aqueous buffers with pH >7 to prevent TFA dissociation .
Advanced: How can contradictory data in biological activity assays be resolved?
- Orthogonal Validation : If a compound shows inconsistent IC₅₀ values in kinase assays, repeat with alternative methods (e.g., radioactive ATP-binding assays vs. fluorescence-based) .
- Metabolite Interference : Test for off-target effects using metabolite profiling (LC-MS/MS) to identify degradation products that may interfere with assays .
- Statistical Rigor : Apply ANOVA or Student’s t-test to compare replicates (n ≥ 3) and ensure p-values <0.05. Outliers should be re-evaluated under controlled conditions .
Advanced: What strategies improve selectivity in targeting benzothiazole-containing compounds?
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the pyrimidine or morpholine groups. For example, replacing the methoxy group with a bulkier tert-butyl ether may enhance binding pocket specificity .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Lys721) .
- Competitive Binding Assays : Co-incubate with known inhibitors (e.g., gefitinib) to assess displacement efficacy, confirming target engagement .
Advanced: How can researchers address low solubility in aqueous media for in vivo studies?
- Prodrug Design : Convert the nitrile group to a phosphate ester or glycoside to enhance hydrophilicity. Hydrolytic cleavage in vivo regenerates the active compound .
- Nanoparticle Encapsulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles (size: 100–200 nm) for sustained release. Characterize loading efficiency (>70%) via UV-Vis spectroscopy .
- Co-Solvent Systems : Prepare dosing solutions with 10% Cremophor EL or cyclodextrin derivatives to maintain solubility without inducing hemolysis .
Advanced: What are best practices for validating analytical methods in quality control?
- Linearity and Sensitivity : Calibrate HPLC methods across 0.1–100 µg/mL (R² > 0.995). Use a C18 column with 0.1% TFA in water/acetonitrile mobile phase .
- Forced Degradation Studies : Expose the compound to acid (1M HCl), base (1M NaOH), and peroxide (3% H₂O₂) to validate method robustness. Ensure resolution of degradation peaks (R > 2.0) .
- Inter-Laboratory Reproducibility : Share samples with collaborators for cross-validation. Report relative standard deviation (RSD) <2% for retention times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
